molecular formula C10H11FN2O B12367963 3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde

3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde

Cat. No.: B12367963
M. Wt: 194.21 g/mol
InChI Key: UXPDAGULOAMAJZ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde is a heterocyclic compound featuring a pyrazolidine ring substituted with a 4-fluorophenyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the condensation of 4-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazolidine ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)pyrazolidine-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde: Similar structure but with a methyl group instead of fluorine.

    3-(4-Nitrophenyl)pyrazolidine-4-carbaldehyde: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems compared to its analogs .

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

3-(4-fluorophenyl)pyrazolidine-4-carbaldehyde

InChI

InChI=1S/C10H11FN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-4,6,8,10,12-13H,5H2

InChI Key

UXPDAGULOAMAJZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=C(C=C2)F)C=O

Origin of Product

United States

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